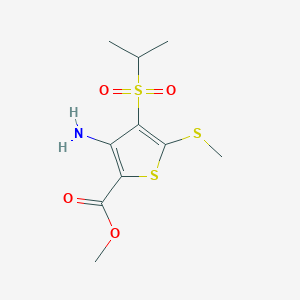

3-氨基-4-(异丙基磺酰基)-5-(甲基硫基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar thiophene derivatives involves multi-step chemical reactions that include halogenation, alkylation, and cyclization processes. For instance, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation followed by reaction with alcohols to yield diols, which can be further processed to give dialkoxythiophene-2-carboxylic acids. These acids serve as precursors for the synthesis of thiotetronic and α-halogenothiotetronic acids through decarboxylation and dealkylation reactions (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has a molecular structure characterized by a thiophene ring substituted with an amino group and a methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the importance of these interactions in defining the spatial arrangement of the molecule (Vasu et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives is highlighted by their participation in substitution reactions. For example, the formylation of thieno[3,4-b]thiophene leads to a mixture of formyl-substituted products, showcasing the reactivity of the thiophene ring towards electrophilic substitution (Wynberg & Feijen, 2010).

科学研究应用

3-氨基-4-(异丙基磺酰基)-5-(甲基硫基)噻吩-2-甲酸甲酯应用的综合分析

药物研究: 3-氨基-4-(异丙基磺酰基)-5-(甲基硫基)噻吩-2-甲酸甲酯在药物研究中用作药物开发的参考标准。其精确的结构和纯度使其成为测试新药化合物功效和安全性的理想候选者。 它作为基准,确保新药满足药理活性的要求标准 .

农业化学: 在农业化学领域,该化合物因其在农用化学品开发中的潜在用途而受到关注。其独特的化学性质可能有助于合成新型杀虫剂或除草剂,为作物生产中的病虫害防治提供新方法。

材料科学: 材料科学家正在研究该化合物在先进聚合物制备中的应用。其分子结构可能是开发具有特定所需性质的新材料的关键,例如提高耐用性或增强热稳定性。

环境科学: 环境科学家对该化合物及其在环境修复中的潜在作用感兴趣。它可用于合成有助于降解污染物的化学物质,或开发用于检测环境污染物的传感器。

生物化学: 在生物化学中,该化合物因其与生物分子的相互作用而受到研究。 它可能有助于理解酶机制或设计能够实时跟踪生化过程的分子探针 .

属性

IUPAC Name |

methyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKNYIHVISBSOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381058 |

Source

|

| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

175202-07-0 |

Source

|

| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)

![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)